molecular formula C22H19N3O3 B4959300 ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate

ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate

Cat. No. B4959300
M. Wt: 373.4 g/mol
InChI Key: WPCONHJREDAJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate, also known as EDDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EDDP is a derivative of methadone, a synthetic opioid used for pain management and addiction treatment. However, EDDP does not possess any opioid activity and is not used for clinical purposes. Instead, EDDP is used as a research tool to investigate various aspects of opioid pharmacology and physiology.

Mechanism of Action

The exact mechanism of action of ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate is not well understood. However, it is believed that ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate may act as a competitive inhibitor of certain opioid receptors, particularly the mu opioid receptor. By binding to these receptors, ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate may prevent the binding of other opioids, thereby reducing their effects.
Biochemical and Physiological Effects:
ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate does not possess any opioid activity and does not produce any subjective effects in humans. However, ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate has been shown to have some effects on various physiological systems. For example, ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate has been shown to inhibit the release of certain cytokines, which are involved in the immune response. ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate has also been shown to inhibit the activity of certain enzymes involved in drug metabolism.

Advantages and Limitations for Lab Experiments

One of the primary advantages of ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate is its selectivity for certain opioid receptors. Unlike other opioids, ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate does not produce any subjective effects and does not have any potential for abuse or addiction. Therefore, ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate can be used safely in laboratory experiments without the risk of confounding factors related to drug abuse.
However, one potential limitation of ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate is its relatively low potency compared to other opioids. This may limit its usefulness in certain experiments where higher potency opioids are required. In addition, ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate may not be suitable for experiments where the effects of opioids on pain or other subjective experiences are being investigated.

Future Directions

There are several potential future directions for research involving ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate. One area of interest is the investigation of the pharmacokinetics and pharmacodynamics of ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate itself. This could involve studies to determine the optimal dosing and administration methods for ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate, as well as investigations into the metabolism and elimination of the compound.
Another area of interest is the investigation of the effects of ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate on various physiological systems. For example, ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate may have potential applications in the treatment of inflammatory conditions or autoimmune disorders, given its effects on cytokine release. ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate may also have potential applications in the treatment of certain types of cancer, given its effects on drug metabolism enzymes.
Overall, ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate is a valuable tool for scientific research in the field of opioid pharmacology. Its selectivity for certain opioid receptors and lack of subjective effects make it a safe and reliable compound for laboratory experiments. Further research is needed to fully understand the potential applications of ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate in various areas of scientific research.

Synthesis Methods

The synthesis of ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate involves the reaction of methadone with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then purified through various chromatographic techniques to obtain the pure compound. The synthesis of ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate has been extensively described in the literature and is considered a well-established method.

Scientific Research Applications

Ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate has been used in a variety of scientific research applications, particularly in the field of opioid pharmacology. One of the primary uses of ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate is as a metabolite marker for methadone. Methadone is extensively metabolized in the body, and ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate is one of the major metabolites produced. Therefore, ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate can be used as a biomarker to monitor methadone use and adherence in clinical settings.
In addition to its use as a biomarker, ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate has been used to investigate various aspects of opioid pharmacology and physiology. For example, ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate has been used to study the effects of opioids on the immune system, as well as the mechanisms of opioid tolerance and withdrawal. ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate has also been used to investigate the pharmacokinetics and pharmacodynamics of methadone and other opioids.

properties

IUPAC Name

ethyl 2-(7-oxo-2,3-diphenyl-1H-pyrazolo[1,5-a]pyrimidin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-2-28-19(27)14-17-13-18(26)25-22(23-17)20(15-9-5-3-6-10-15)21(24-25)16-11-7-4-8-12-16/h3-13,24H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCONHJREDAJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (7-hydroxy-2,3-diphenylpyrazolo[1,5-a]pyrimidin-5-yl)acetate

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